4-氟-3-甲氧基苯胺盐酸盐

描述

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as those related to 4-fluoro-3-methoxyaniline hydrochloride, often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines is achieved through a 4-step route from 2,4-dichloro-3-fluoroquinoline with high overall yields . Similarly, the synthesis of 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves several steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reactions with ethyl trifluoroacetate and hydrazine . These methods could potentially be adapted for the synthesis of 4-fluoro-3-methoxyaniline hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

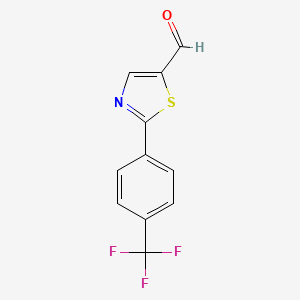

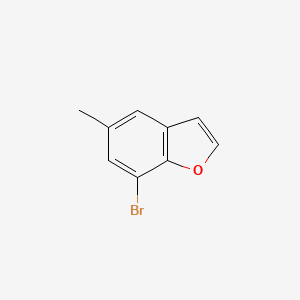

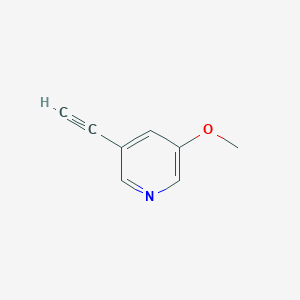

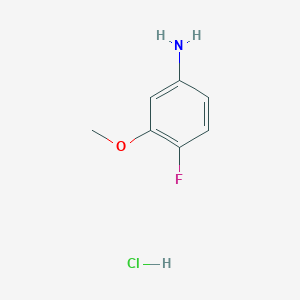

The molecular structure of 4-fluoro-3-methoxyaniline hydrochloride would consist of a benzene ring substituted with a fluoro group at the 4-position and a methoxy group at the 3-position, along with an aniline (amino group) and a hydrochloride salt form. The presence of halogen and methoxy substituents can influence the electronic properties of the molecule, as seen in the synthesis of related compounds where nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm structures .

Chemical Reactions Analysis

The chemical reactions involving halogenated anisoles, such as 2-fluoro-4-nitroanisole, can proceed through different mechanistic pathways depending on the excited states involved . For 4-fluoro-3-methoxyaniline hydrochloride, reactions could include nucleophilic substitution or electrophilic aromatic substitution, influenced by the electron-withdrawing fluoro group and the electron-donating methoxy group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-fluoro-3-methoxyaniline hydrochloride are not directly reported, related compounds provide some context. For example, the synthesis of 4-fluoroprolines discusses the use of fluoride salts, which could be relevant for the hydrochloride salt form of the target compound . The solubility, melting point, and stability of 4-fluoro-3-methoxyaniline hydrochloride would be influenced by the presence of the fluoro and methoxy groups, as well as the ionic nature of the hydrochloride salt.

科学研究应用

病毒感染和基因治疗的成像剂

4-氟-3-甲氧基苯胺盐酸盐用于合成9-(4-[18F]-氟-3-羟甲基丁基)鸟嘌呤([18F]FHBG),这是一种潜在的PET扫描成像剂,可用于检测病毒感染并监测基因治疗。该化合物在转染了某些基因的HT-29结肠癌细胞中显示出显著更高的摄取量,突显了其在医学成像中的潜力(Alauddin & Conti, 1998)。

有机化合物的合成

4-氟-3-甲氧基苯胺盐酸盐在有机合成中发挥作用。它用于乌尔曼甲氧基化过程,这对于制备诸如2-氟-4-甲氧基苯胺之类的各种有机化合物至关重要,后者是几种化学合成中的关键中间体(Ragan et al., 2003)。

苯甲醛衍生物的合成

该化合物参与合成3-氟-4-甲氧基苯甲醛,这是制药和染料行业中重要的中间体。这种合成简化了方法并减少了环境破坏,表明其在绿色化学中的重要性(Wang Bao-jie, 2006)。

聚合物研究

它还用于3-甲氧基苯胺的聚合物化。对这一过程的研究有助于了解聚合物的反应速率和分子量变化,这对于材料科学和工程至关重要(Sayyah et al., 2002)。

组织化学应用

在组织化学中,4-氟-3-甲氧基苯胺盐酸盐有助于开发用于检测各种生物分子的方法。其衍生物用于对色胺和甲氧基化苯乙胺进行敏感的组织化学示踪(Björklund & Stenevi, 1970)。

环境化学

该化合物在环境化学中发挥作用,特别是在研究水溶液中有害甲氧基苯胺的降解方面,这对于理解和减轻水污染至关重要(Chaturvedi & Katoch, 2020)。

土壤代谢研究

它有助于了解土壤中类似化合物如3-氯-4-甲氧基苯胺的代谢,为农业化学品的环境影响和降解途径提供见解(Briggs & Ogilvie, 1971)。

氟羟脯氨酸的开发

在制药研究中,它用于合成氟羟脯氨酸,这对于开发新药物至关重要,突显了其在药物化学中的作用(Testa et al., 2018)。

神经化学分析

4-氟-3-甲氧基苯胺盐酸盐用于神经化学中各种神经化学物质在脑脊液中的定量,有助于我们理解神经系统(Scheinin et al., 1983)。

安全和危害

属性

IUPAC Name |

4-fluoro-3-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZURFHIRRDUVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620412 | |

| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methoxyaniline hydrochloride | |

CAS RN |

22510-10-7 | |

| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。